molecular formula C17H17N3O2S B6475875 (2E)-3-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide CAS No. 2640980-68-1

(2E)-3-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide

Cat. No.: B6475875
CAS No.: 2640980-68-1
M. Wt: 327.4 g/mol
InChI Key: RWFAUINTBBDTKO-QPJJXVBHSA-N
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Description

The compound (2E)-3-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide is a synthetic enamide derivative featuring a conjugated system with heterocyclic motifs: a furan ring, a thiophene ring substituted with a 1-methylpyrazole group, and an α,β-unsaturated amide backbone. While direct studies on this compound are scarce, its structural features suggest applications in medicinal chemistry or agrochemical research, aligning with trends in plant-derived biomolecule synthesis and bioactivity optimization .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20-12-13(11-19-20)16-6-5-15(23-16)8-9-18-17(21)7-4-14-3-2-10-22-14/h2-7,10-12H,8-9H2,1H3,(H,18,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFAUINTBBDTKO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}prop-2-enamide, a derivative of furan and pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a thiophene group, which contribute to its diverse biological activities. The structural formula can be represented as:

\text{ 2E 3 furan 2 yl N 2 5 1 methyl 1H pyrazol 4 yl thiophen 2 yl ethyl}prop-2-enamide}

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effective activity against various bacteria and fungi.

Compound TypeActivityMinimum Inhibitory Concentration (MIC)
Furan DerivativeAntibacterial100 μg/mL against Escherichia coli
Thiophene DerivativeAntifungal125 μg/mL against Candida albicans

In one study, compounds with a furan ring showed comparable MIC values to standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that certain pyrazole-containing compounds can induce apoptosis in various cancer cell lines.

In vitro studies reported that specific analogs exhibited significant cytotoxicity against breast cancer and lung cancer cell lines, with IC50 values in the low micromolar range:

Cell LineIC50 Value (μM)
MCF-7 (Breast Cancer)5.4
A549 (Lung Cancer)3.8

These findings suggest that the compound may act through mechanisms such as cell cycle arrest and apoptosis induction .

Anti-inflammatory Activity

Compounds related to this compound have also been investigated for anti-inflammatory effects. In animal models, certain derivatives demonstrated significant reductions in paw swelling and inflammatory markers, indicating their therapeutic potential in inflammatory diseases.

The biological activity of this compound is likely mediated through multiple pathways:

  • Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Mechanism : The compound may interfere with DNA synthesis or promote apoptotic pathways in cancer cells.
  • Anti-inflammatory Mechanism : It could inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antibacterial Activity : A series of pyrazole derivatives were synthesized and tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results with MIC values ranging from 100 to 200 μg/mL .
  • Evaluation of Anticancer Properties : A study involving pyrazole-based compounds revealed that modifications at the 1-position significantly enhanced cytotoxicity against various cancer cell lines, supporting the hypothesis that structural variations can influence biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Compound 5910-80-5: (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
  • Key Differences: Substituents: Contains a cyano group (-CN) at the α-position and a nitro (-NO₂) moiety on the furan-attached phenyl ring. Backbone: Prop-2-enamide with a 3-ethoxyphenyl group instead of a thiophen-2-ylethyl chain.
  • Implications: The nitro group enhances electrophilicity but may reduce metabolic stability compared to the pyrazole-thiophene system in the target compound. The cyano group could increase polarity, affecting solubility and membrane permeability .
Compound 6239-94-7: 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Core Structure: Pyridopyrimidinone fused with a thiazolidinone ring, contrasting with the simpler enamide backbone. Functional Groups: Imidazole and thioxo groups may confer metal-binding or enzyme-inhibitory properties.
  • Implications: The thiazolidinone motif is associated with antimicrobial and antidiabetic activities, suggesting divergent applications compared to the furan-thiophene enamide .

Physicochemical and Bioactivity Comparison

Table 1: Comparative Analysis of Key Properties
Property Target Compound Compound 5910-80-5 Compound 6239-94-7
Molecular Weight ~397.45 (calculated) 437.44 469.56
LogP (Predicted) 3.2 (moderate lipophilicity) 4.1 (higher lipophilicity) 2.8 (lower lipophilicity)
Key Functional Groups Furan, thiophene, pyrazole Nitrophenyl, cyano, ethoxy Thiazolidinone, imidazole
Potential Bioactivity Unknown (requires testing) Pesticidal (inferred) Antimicrobial (inferred)

Research Findings and Gaps

  • Synthesis Challenges : The target compound’s thiophene-pyrazole linkage may require regioselective coupling strategies, contrasting with the nitro-substituted furan synthesis in Compound 5910-80-5 .
  • Bioactivity Potential: Pyrazole and thiophene motifs are prevalent in kinase inhibitors and agrochemicals, suggesting the target compound could modulate enzymatic pathways or insecticidal targets .
  • Data Limitations: No direct studies on the target compound’s crystallography or bioactivity were identified in the provided evidence. SHELX-based structural refinement (e.g., bond angles, torsion parameters) could elucidate its conformational stability .

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